molecular formula C70H119Na7O56S7 B7934034 Sodium sulphobutylether-beta-cyclodextrin

Sodium sulphobutylether-beta-cyclodextrin

カタログ番号: B7934034
分子量: 2242.1 g/mol
InChIキー: PLHKEDFULBPJLK-MCHVCVSRSA-G
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sodium sulphobutylether-beta-cyclodextrin is a chemically modified derivative of beta-cyclodextrin. It is characterized by the presence of sulphobutylether groups attached to the beta-cyclodextrin molecule. This modification enhances the solubility and stability of the compound, making it a valuable excipient in pharmaceutical formulations. This compound is commonly used to improve the solubility of poorly soluble drugs and to enhance their bioavailability.

準備方法

Sodium sulphobutylether-beta-cyclodextrin is prepared by the alkylation of beta-cyclodextrin using 1,4-butane sultone under basic conditions. The degree of substitution in beta-cyclodextrin is controlled by the stoichiometric ratio of beta-cyclodextrin to sultone used in the process . The reaction typically involves dissolving beta-cyclodextrin in an aqueous solution, followed by the addition of 1,4-butane sultone and a base such as sodium hydroxide. The reaction mixture is then stirred at an elevated temperature until the desired degree of substitution is achieved .

化学反応の分析

Reaction Mechanism

  • Base Activation : β-Cyclodextrin is dissolved in NaOH (12.5–15% wt), forming activated alkoxide intermediates. The molar ratio of NaOH to β-cyclodextrin ranges from 1.6:1 to 6.5:1 depending on the target substitution degree .

  • Etherification : 1,4-butane sultone is added dropwise at 65–80°C , leading to nucleophilic substitution at the hydroxyl groups of β-cyclodextrin. The reaction pH is maintained between 8.8–9.7 using NaOH to prevent sultone hydrolysis .

  • Post-Reaction Adjustments : Residual 1,4-butane sultone is removed via organic solvent washes (e.g., dichloromethane), and endotoxins are eliminated through ultrafiltration .

Substitution Degree Control

The average substitution degree (n = 3.4–6.9) is regulated by adjusting:

  • Molar ratio of 1,4-butane sultone to β-cyclodextrin (2:1 to 8:1 ) .

  • Reaction time (6–12 hours ) and temperature .

Substitution Degree (n)Sultone Molar RatioNaOH Molar RatioYield (%)
3.4–4.25:14:185–90
6.2–6.98:16.5:178–82

Data derived from patent examples .

Host-Guest Complexation

SBECD forms inclusion complexes with hydrophobic drugs via non-covalent interactions, enhancing aqueous solubility and bioavailability.

Binding Constants (K<sub>1:1</sub>)

Binding affinity varies with substitution degree and drug structure. For progesterone:

Cyclodextrin DerivativeK<sub>1:1</sub> (M<sup>−1</sup>)
SBECD (n = 4.7)1.57 × 10<sup>4</sup>
SBECD (n = 7)1.83 × 10<sup>4</sup>
Hydroxypropyl-β-CD (HP-β-CD)0.89 × 10<sup>4</sup>

Data from Rajewski (1990) .

Key Factors Influencing Complexation

  • Substitution Degree : Higher substitution increases solubility but may reduce binding due to steric hindrance .

  • pH : Optimal complexation occurs near physiological pH (6.0–7.5) .

Thermal Decomposition

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal SBECD’s thermal stability profile :

Decomposition Stages

  • Dehydration : Loss of adsorbed water at 40–137°C (8.16% mass loss).

  • Primary Decomposition : Oxidative thermolysis begins at 239°C , producing sulfonic acid derivatives and carbonaceous residues.

  • Residue Formation : Stable residue (~46% mass) remains above 434°C .

Kinetic Analysis

Activation energy (E<sub>a</sub>) for decomposition varies with conversion degree (α):

MethodE<sub>a</sub> (kJ/mol)α Range
Flynn-Wall120–1450.1–0.9
Friedman130–1600.2–0.8

Data from isoconversional methods .

Reactivity with Biological Membranes

SBECD exhibits low hemolytic activity compared to unmodified β-cyclodextrin due to reduced cholesterol extraction:

CyclodextrinHemolysis (% at 10 mM)
β-Cyclodextrin95
SBECD (n = 6.5)<5
Hydroxypropyl-β-CD15

Data from Rajewski et al. (1995) .

Stability in Aqueous Solutions

SBECD resists hydrolysis under acidic and alkaline conditions but degrades via oxidative pathways at elevated temperatures:

  • pH Stability : Stable between pH 3–10 for >12 months .

  • Light Sensitivity : Prolonged UV exposure induces sulfonate group oxidation .

Comparative Reactivity with Analogues

SBECD outperforms sulfopropylether-β-CD (SPE-β-CD) in both solubility enhancement and safety:

ParameterSBECD (n = 6.5)SPE-β-CD (n = 7)
Progesterone Solubility18 mg/mL9 mg/mL
Hemolytic Activity<5%25%

Data from Rajewski (1990) .

科学的研究の応用

Pharmaceutical Applications

  • Solubilization of Poorly Soluble Drugs
    • SBECD effectively increases the solubility of hydrophobic drugs, facilitating their formulation into aqueous solutions. For instance, voriconazole, an antifungal medication, is solubilized using SBECD for intravenous administration. A study demonstrated that SBECD significantly enhances the pharmacokinetics of voriconazole in patients undergoing hemodialysis, with a notable increase in exposure levels compared to those with normal renal function .
  • Stabilization and Protection
    • SBECD acts as a stabilizer for sensitive compounds, protecting them from degradation. It is used to encapsulate drugs, thereby enhancing their stability during storage and improving their bioavailability upon administration. This property is particularly beneficial in formulations containing biologically active substances prone to hydrolysis or oxidation .
  • Chiral Separation
    • In pharmaceutical analysis, SBECD serves as a chiral stationary phase for the separation of enantiomers. Its ability to form inclusion complexes with chiral compounds allows for effective resolution in chromatographic techniques, which is crucial for developing enantiopure drugs .
  • pKa Regulation
    • SBECD can modulate the pKa of certain drugs, influencing their ionization state and solubility. This feature is essential for optimizing drug formulations to achieve desired pharmacokinetic profiles .

Biomedical Engineering Applications

  • Drug Delivery Systems
    • SBECD is utilized in advanced drug delivery systems, including nanoparticles and hydrogels. Its ability to encapsulate therapeutic agents enhances targeted delivery and controlled release, improving therapeutic efficacy while minimizing side effects .
  • Sensor Development
    • In biomedical engineering, SBECD has been applied to modify sensors for detecting various analytes. Its interaction with specific molecules can enhance sensor sensitivity and selectivity, making it a valuable component in biosensor technology .

Case Study 1: Voriconazole Solubilization

A clinical study involving 15 patients with end-stage renal failure assessed the pharmacokinetics of voriconazole solubilized with SBECD during different dialysis methods. The results indicated that SBECD effectively improved drug exposure levels, highlighting its critical role in enhancing drug delivery for patients with compromised renal function .

Case Study 2: Ranitidine Penetration

Research investigating the impact of SBECD on ranitidine absorption revealed that higher concentrations of SBECD decreased the drug's permeability across intestinal cells (Caco-2). This finding underscores the need for careful consideration when using SBECD with drugs known for poor permeability .

Data Tables

Application AreaSpecific Use CaseKey Benefits
Pharmaceutical FormulationsSolubilization of voriconazoleEnhanced solubility and pharmacokinetics
Drug StabilityEncapsulation of sensitive compoundsImproved stability and bioavailability
Chiral SeparationResolution of enantiomersEffective separation in chromatographic techniques
Biomedical EngineeringDrug delivery systemsTargeted delivery and controlled release
Sensor TechnologyModification of biosensorsIncreased sensitivity and selectivity

生物活性

Sodium sulphobutylether-beta-cyclodextrin (SBE-β-CD) is a modified derivative of beta-cyclodextrin, known for its unique structural properties and biological activities. This article delves into its biological activity, focusing on its solubilizing capabilities, safety profile, and pharmacological applications.

Structural Characteristics

SBE-β-CD features a hydrophobic inner cavity and a hydrophilic exterior, which facilitates the encapsulation of various hydrophobic compounds. This structure enhances the solubility and bioavailability of poorly soluble drugs. The compound is synthesized through the reaction of β-cyclodextrin with 1,4-butanesultone, resulting in a compound that retains the beneficial properties of cyclodextrins while mitigating some of their limitations, such as nephrotoxicity and low solubility .

Biological Activity Overview

The biological activity of SBE-β-CD can be categorized into several key areas:

  • Drug Solubilization and Bioavailability :
    • SBE-β-CD significantly increases the solubility of various pharmaceutical compounds, enhancing their bioavailability. For example, studies have shown that it improves the dissolution profiles of drugs like ranitidine and carbamazepine by forming inclusion complexes .
    • A study demonstrated that different concentrations of SBE-β-CD reduced the apparent permeability coefficient of ranitidine in Caco-2 cells, indicating a complex formation that influences drug absorption .
  • Toxicity Profile :
    • Compared to traditional β-cyclodextrin, SBE-β-CD exhibits a favorable toxicity profile. Research indicated that it does not cause acute toxicity in animal models when administered intraperitoneally, unlike β-cyclodextrin which resulted in significant adverse effects .
  • Antioxidant and Antibacterial Activities :
    • An inclusion complex formed between quercetin and SBE-β-CD showed enhanced antioxidant and antibacterial properties compared to free quercetin. This complex exhibited higher efficacy in biological assays, suggesting that SBE-β-CD can enhance the therapeutic potential of certain compounds .

Case Study 1: Ranitidine Absorption

A detailed investigation into the effect of SBE-β-CD on ranitidine absorption was conducted using Caco-2 cell models. The study found that increasing concentrations of SBE-β-CD led to decreased permeability coefficients for ranitidine, highlighting its role in modulating drug absorption through complex formation .

Concentration (w/v)Papp Value (cm/s)
0%2.39×1052.39\times 10^{-5}
0.12%1.19×1051.19\times 10^{-5}
0.36%6.87×1066.87\times 10^{-6}
3.6%6.42×1066.42\times 10^{-6}

Case Study 2: Carbamazepine Complexation

In another study focusing on carbamazepine, researchers utilized spray-drying techniques to form an inclusion complex with SBE-β-CD. The results indicated a significant improvement in the dissolution rate and anti-epileptic activity compared to pure carbamazepine .

The mechanisms underlying the biological activity of SBE-β-CD involve:

  • Inclusion Complex Formation : The hydrophobic drugs are encapsulated within the cyclodextrin cavity, enhancing their solubility and stability.
  • Increased Zeta Potential : Interaction between SBE-β-CD and drug molecules can alter their zeta potential, affecting their permeability across biological membranes .
  • Antioxidant Enhancement : The structural modification provided by SBE-β-CD can improve the antioxidant capacity of encapsulated compounds by stabilizing reactive moieties .

特性

IUPAC Name

heptasodium;4-[[(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecahydroxy-10,15,20,25,30,35-hexakis(4-sulfonatobutoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methoxy]butane-1-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C70H126O56S7.7Na/c71-43-50(78)64-113-36(29-106-15-1-8-22-127(85,86)87)57(43)120-65-51(79)44(72)59(38(114-65)31-108-17-3-10-24-129(91,92)93)122-67-53(81)46(74)61(40(116-67)33-110-19-5-12-26-131(97,98)99)124-69-55(83)48(76)63(42(118-69)35-112-21-7-14-28-133(103,104)105)126-70-56(84)49(77)62(41(119-70)34-111-20-6-13-27-132(100,101)102)125-68-54(82)47(75)60(39(117-68)32-109-18-4-11-25-130(94,95)96)123-66-52(80)45(73)58(121-64)37(115-66)30-107-16-2-9-23-128(88,89)90;;;;;;;/h36-84H,1-35H2,(H,85,86,87)(H,88,89,90)(H,91,92,93)(H,94,95,96)(H,97,98,99)(H,100,101,102)(H,103,104,105);;;;;;;/q;7*+1/p-7/t36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-;;;;;;;/m1......./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLHKEDFULBPJLK-MCHVCVSRSA-G
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCS(=O)(=O)[O-])COCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)COCCCCS(=O)(=O)[O-])COCCCCS(=O)(=O)[O-])COCCCCS(=O)(=O)[O-])COCCCCS(=O)(=O)[O-])COCCCCS(=O)(=O)[O-])COCCCCS(=O)(=O)[O-])O)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCS(=O)(=O)[O-])COC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)COCCCCS(=O)(=O)[O-])COCCCCS(=O)(=O)[O-])COCCCCS(=O)(=O)[O-])COCCCCS(=O)(=O)[O-])COCCCCS(=O)(=O)[O-])COCCCCS(=O)(=O)[O-])O)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C70H119Na7O56S7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2242.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sodium sulphobutylether-beta-cyclodextrin
Reactant of Route 2
Reactant of Route 2
Sodium sulphobutylether-beta-cyclodextrin
Reactant of Route 3
Sodium sulphobutylether-beta-cyclodextrin
Reactant of Route 4
Sodium sulphobutylether-beta-cyclodextrin
Reactant of Route 5
Sodium sulphobutylether-beta-cyclodextrin
Reactant of Route 6
Sodium sulphobutylether-beta-cyclodextrin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。